BenchChemオンラインストアへようこそ!

N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug Design Kinase Selectivity

N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, which is widely recognized as a privileged scaffold for protein kinase inhibition. The compound features a 3-phenyl group, a 5-methyl substituent, and an N-butyl amine chain at the 7-position of the fused pyrazolo-pyrimidine core.

Molecular Formula C17H20N4
Molecular Weight 280.375
CAS No. 877790-28-8
Cat. No. B2612072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS877790-28-8
Molecular FormulaC17H20N4
Molecular Weight280.375
Structural Identifiers
SMILESCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C
InChIInChI=1S/C17H20N4/c1-3-4-10-18-16-11-13(2)20-17-15(12-19-21(16)17)14-8-6-5-7-9-14/h5-9,11-12,18H,3-4,10H2,1-2H3
InChIKeyVHTIVVITEGEAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877790-28-8): Chemical Class and Kinase Inhibitor Potential


N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, which is widely recognized as a privileged scaffold for protein kinase inhibition [1]. The compound features a 3-phenyl group, a 5-methyl substituent, and an N-butyl amine chain at the 7-position of the fused pyrazolo-pyrimidine core. Pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been the subject of multiple patent filings, including by Novartis, for the treatment of kinase-dependent diseases such as cancer, indicating significant pharmaceutical relevance [2]. The specific substitution pattern of this compound differentiates it from simpler analogs and suggests potential utility as a selective kinase inhibitor tool compound or lead molecule.

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Replace N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidine class, small structural changes can drastically alter kinase selectivity, potency, and pharmacokinetic properties [1]. The N-butyl chain at the 7-position is a critical determinant of both steric and electronic interactions within the ATP-binding pocket of target kinases. Replacing this compound with a close analog—such as the unsubstituted 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 700847-35-4, PubChem CID 652106) [2]—would remove the lipophilic alkyl chain predicted to engage hydrophobic pockets or influence binding kinetics. The quantitative evidence below demonstrates that even minor N-substituent variations differentiate this compound from in-class alternatives, making generic substitution scientifically unsound for procurement in kinase research programs.

Quantitative Differentiation Evidence for N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Enhanced Lipophilicity (cLogP) Driven by N-Butyl Substitution Relative to Unsubstituted 7-Amine Core

The N-butyl group significantly increases calculated lipophilicity compared to the unsubstituted 7-amine parent compound. PubChem data shows the parent scaffold, 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 700847-35-4), has an XLogP3-AA value of 2.0 [1]. While experimental cLogP for the N-butyl derivative has not been reported in primary literature, the addition of a four-carbon aliphatic chain is predicted to increase the partition coefficient by approximately 1.5–2.0 log units based on additive fragment contributions [2]. This elevated lipophilicity is critical for passive membrane permeability and hydrophobic pocket engagement in kinase targets.

Lipophilicity Drug Design Kinase Selectivity

Kinase Inhibition Potential Inferred from Patent-Disclosed Pyrazolo[1,5-a]pyrimidine Scaffold

The Novartis patent family (US20050222171A1 and US20090099167A1) explicitly claims pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as potent inhibitors of protein kinases for the treatment of kinase-dependent diseases, including cancer [1]. The generic Markush structure encompasses the 3-phenyl, 5-methyl, and N-butyl substitution pattern. In the related CDK2 inhibitor series, pyrazolo[1,5-a]pyrimidine analogs with lipophilic 7-substituents achieved IC50 values in the nanomolar range (e.g., 22–24 nM for optimized derivatives) [2]. While direct IC50 data for this specific compound is not publicly available, its structural conformity to the patented pharmacophore suggests comparable kinase inhibition potential.

Kinase Inhibition Cancer Drug Discovery

Molecular Weight Differentiation for Permeability Optimization vs. Bulkier 7-Aryl Analogs

The molecular formula (C17H20N4) yields a molecular weight of 280.37 g/mol, which is lower than many 7-aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives (e.g., N-(pyridin-2-ylmethyl) derivatives with molecular weights >330 g/mol) [1]. Staying below the 300 Da threshold is generally favorable for maintaining drug-like properties per Lipinski's Rule of Five. This physicochemical advantage, compared to bulkier 7-substituted analogs, facilitates passive membrane permeability while retaining the pharmacophore necessary for kinase hinge-binding interactions.

Physicochemical Properties ADME Molecular Weight

Predicted Binding Mode Differentiation via N-Butyl Hydrophobic Pocket Occupancy

Structural analysis of pyrazolo[1,5-a]pyrimidine binding to kinase domains (e.g., human LCK, PDB: 3AC8) reveals that the 7-position substituent projects toward a hydrophobic pocket adjacent to the ATP-binding site [1]. The N-butyl chain can engage in van der Waals interactions with residues in this pocket, whereas shorter alkyl chains (e.g., methyl) would leave this sub-pocket unoccupied. Without a comparator compound directly tested, this is a class-level inference based on kinase-ligand co-crystal structures. Occupancy of this secondary pocket is known to enhance selectivity for specific kinase subfamilies.

Molecular Docking Kinase Binding Structure-Based Design

Limited Public Bioactivity Data: Acknowledged Evidence Gap for Direct Comparator Studies

A comprehensive literature and database search did not yield publicly available, quantitative IC50, Kd, or cellular activity data for this specific compound [1]. No head-to-head comparator studies against close analogs (e.g., N-ethyl, N-propyl, or N-cyclopentyl derivatives) were identified in PubMed, BindingDB, ChEMBL, or patent examples. This data scarcity is common for research chemicals that have not yet been extensively profiled in published medicinal chemistry campaigns. Procurement decisions should therefore be based on the compound's strategic position within the pyrazolo[1,5-a]pyrimidine chemical space and its potential for customization, rather than on proven superiority over specific analogs.

Data Availability Research Chemical Procurement Risk

Optimal Application Scenarios for N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Design and Screening

The compound's structural conformity to the patented pyrazolo[1,5-a]pyrimidine kinase inhibitor pharmacophore [1] makes it a valuable entry in focused kinase inhibitor libraries. Its N-butyl chain offers a distinct lipophilic vector compared to methyl or aryl 7-substituents, increasing chemical diversity in screening decks. Procurement for high-throughput screening against panels of recombinant kinases can help identify novel target engagement and selectivity profiles.

Lead Optimization Starting Point for Permeability-Constrained Programs

With a molecular weight of 280.37 g/mol—approximately 100 Da lower than many 7-aryl pyrazolo[1,5-a]pyrimidine derivatives [2]—this compound serves as an attractive lead-like starting point for medicinal chemistry programs where maintaining low molecular weight and high ligand efficiency is critical. Its predicted elevated lipophilicity relative to the unsubstituted 7-amine core [3] further supports its use in cell-based assays where passive membrane permeability is a prerequisite.

Selectivity Profiling via N-Alkyl Chain Variation

The N-butyl substituent at the 7-position is predicted to occupy a hydrophobic sub-pocket adjacent to the ATP-binding site in kinases such as LCK [4]. This compound can be used as a reference in a series of N-alkyl chain analogs (methyl, ethyl, propyl, butyl, pentyl) to map the hydrophobic pocket occupancy requirements for kinase subfamily selectivity, enabling structure-activity relationship (SAR) studies that guide the design of selective inhibitors.

Chemical Probe Development in Academic Drug Discovery

For academic groups investigating the biological role of specific kinases in disease models, this compound's commercial availability as a research chemical provides a rapid entry point for chemical probe development. Its placement within the Novartis-patented kinase inhibitor space [1] suggests it can be functionalized or derivatized to generate tool compounds for target validation studies, pending in-house bioactivity confirmation.

Quote Request

Request a Quote for N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.